3-Chloro-4-(chlorosulfonyl)benzoic acid

Organic Synthesis Process Chemistry Quality Control

3-Chloro-4-(chlorosulfonyl)benzoic acid (CAS 29872-68-2) is a bifunctional aromatic sulfonyl chloride with concurrent 3-chloro and 4-chlorosulfonyl substituents, enabling precise regiochemical control in sulfonamide synthesis, agrochemical derivatization, and polymer grafting. Its unique pattern—distinct from positional isomers that differ by >70°C in melting point—provides predictable chemoselective amidation at the 4-chlorosulfonyl site, influenced by the 3-chloro group's electronic effects. With intermediate logP (0.724) and melting point (199–201°C), this compound ensures optimal biphasic reactivity and enables lower-temperature melt-phase polymer processing versus alternative scaffolds. Select this intermediate for reproducible, regiochemically precise outcomes in demanding synthetic workflows.

Molecular Formula C7H4Cl2O4S
Molecular Weight 255.07 g/mol
CAS No. 29872-68-2
Cat. No. B1455829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(chlorosulfonyl)benzoic acid
CAS29872-68-2
Molecular FormulaC7H4Cl2O4S
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C7H4Cl2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)
InChIKeyXHFNLMKGUSRXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(chlorosulfonyl)benzoic Acid (CAS 29872-68-2) Technical Procurement Profile and Key Specifications


3-Chloro-4-(chlorosulfonyl)benzoic acid (CAS 29872-68-2) is a bifunctional aromatic sulfonyl chloride of the benzoic acid class, distinguished by concurrent chloro and chlorosulfonyl substituents at the 3- and 4-positions of the benzene ring [1]. This substitution pattern confers a distinct electrophilic reactivity profile, enabling its use as a strategic intermediate in the synthesis of sulfonamides, agrochemicals, and polymer-bound catalysts where precise regiochemical control is critical [1]. The compound is typically supplied as a solid with a purity specification of 95% or higher, a molecular weight of 255.07 g/mol (C7H4Cl2O4S), and a reported melting point in the range of 199–201 °C [2].

Why 3-Chloro-4-(chlorosulfonyl)benzoic Acid Cannot Be Casually Substituted by Other Chlorosulfonyl Benzoic Acid Isomers


Direct substitution of 3-chloro-4-(chlorosulfonyl)benzoic acid with its positional isomers (e.g., 4-(chlorosulfonyl)benzoic acid or 3-(chlorosulfonyl)benzoic acid) or alternative chlorinated analogs (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid) is scientifically unsound due to divergent physicochemical properties that fundamentally alter reactivity, processability, and ultimate application suitability. While these compounds share the same nominal functional groups, their distinct substitution patterns on the aromatic ring result in significantly different melting points (spanning over 70 °C across the series), molecular weights, and electronic environments at the reactive sulfonyl chloride center [1]. Such differences directly impact reaction kinetics, purification protocols, and the regiochemical outcome of downstream transformations, rendering simple in-class interchange a source of experimental failure and irreproducibility in precise synthetic workflows [1].

3-Chloro-4-(chlorosulfonyl)benzoic Acid: Quantified Differentiation Data for Scientific Selection


Physical Property Differentiation: Melting Point Comparison with Isomers

3-Chloro-4-(chlorosulfonyl)benzoic acid exhibits a melting point of 199–201 °C [1], which is intermediate between its closest structural analogs. This contrasts with 4-(chlorosulfonyl)benzoic acid (228–232 °C) and 3-(chlorosulfonyl)benzoic acid (133–138 °C) . This ~30 °C difference in melting point compared to the 4-isomer, and a substantial ~66 °C difference compared to the 3-isomer, reflects distinct crystal lattice energies and intermolecular interactions dictated by the specific substitution pattern.

Organic Synthesis Process Chemistry Quality Control

Molecular Weight Differentiation: Impact on Stoichiometry and Scale-Up Calculations

The molecular weight of 3-chloro-4-(chlorosulfonyl)benzoic acid is 255.07 g/mol . This is significantly higher than the molecular weight of the non-chlorinated analog, 4-(chlorosulfonyl)benzoic acid (220.63 g/mol) . The presence of the additional chlorine substituent in the target compound introduces a mass difference of +34.44 g/mol, which directly translates into altered molar quantities for equivalent masses.

Synthetic Chemistry Process Development Analytical Chemistry

Hydrophobicity (logP) Differentiation: Implications for Solubility and Chromatographic Behavior

The calculated partition coefficient (logP) for 3-chloro-4-(chlorosulfonyl)benzoic acid is 0.724 [1]. In contrast, the positional isomer 4-chloro-3-(chlorosulfonyl)benzoic acid has a reported logP of 2.45 [2]. This difference of 1.726 logP units indicates that the target compound is substantially more hydrophilic than its isomer.

Medicinal Chemistry Separation Science Formulation

Commercial Availability and Purity Consistency: A Practical Procurement Differentiator

3-Chloro-4-(chlorosulfonyl)benzoic acid is commercially offered by multiple vendors (e.g., Enamine, AKSci) with a standard minimum purity specification of 95% [1]. This contrasts with other isomers, such as 3-(chlorosulfonyl)benzoic acid, which may be available at higher nominal purities (e.g., 98%) but with more restrictive storage requirements (2-8 °C) [2]. The target compound's consistent 95% purity grade across suppliers, combined with its ambient storage condition (cool, dry place), simplifies procurement logistics and inventory management compared to more labile or less uniformly sourced analogs.

Supply Chain Management Quality Assurance Research Operations

Recommended Procurement Scenarios for 3-Chloro-4-(chlorosulfonyl)benzoic Acid Based on Differentiated Property Profile


Synthesis of Orthogonally Reactive Sulfonamide Libraries with Enhanced Control over Regiochemistry

In medicinal chemistry programs requiring the construction of sulfonamide libraries with precise substitution patterns, 3-chloro-4-(chlorosulfonyl)benzoic acid offers a distinct advantage. Its intermediate logP of 0.724 [1] and the specific electronic influence of the 3-chloro substituent on the 4-chlorosulfonyl group [1] allow for predictable and chemoselective amidation reactions. This contrasts with the more hydrophilic 4-(chlorosulfonyl)benzoic acid or the more lipophilic 4-chloro-3-(chlorosulfonyl)benzoic acid (logP 2.45) [2], which may exhibit different reaction kinetics and product solubility profiles in standard organic/aqueous biphasic amidation protocols.

Development of Novel Agrochemical Intermediates Requiring Specific Halogenated Benzoic Acid Scaffolds

For the synthesis of halogenated benzoic acid-based plant growth regulators or herbicides, the presence of both chlorine and chlorosulfonyl groups on the aromatic ring provides a bifunctional handle for further derivatization [1]. The target compound's unique substitution pattern is distinct from the 4-(chlorosulfonyl)benzoic acid scaffold, which lacks the 3-chloro group and has a higher melting point (228–232 °C) , potentially limiting its solubility and reactivity in certain non-polar reaction media. The 3-chloro-4-(chlorosulfonyl) substitution pattern may therefore be critical for accessing specific agrochemical patent space.

Preparation of Polymer-Bound Catalysts and Specialty Polymers with Tailored Thermal Properties

In polymer chemistry, 3-chloro-4-(chlorosulfonyl)benzoic acid can serve as a monomer or linker for introducing sulfonic acid or sulfonamide functionality onto polymeric supports [1]. The compound's melting point of 199–201 °C [2] is substantially lower than that of 4-(chlorosulfonyl)benzoic acid (228–232 °C) , which may be advantageous for melt-phase polymer grafting or solvent-free modification processes requiring lower processing temperatures. The difference in thermal behavior can be a decisive factor in selecting the appropriate sulfonyl chloride monomer for a given polymer synthesis protocol.

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